N-Benzyloxycarbonyl-L-proline

Catalog No.
S522688
CAS No.
1148-11-4
M.F
C13H15NO4
M. Wt
249.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyloxycarbonyl-L-proline

CAS Number

1148-11-4

Product Name

N-Benzyloxycarbonyl-L-proline

IUPAC Name

(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

InChI

InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)/t11-/m0/s1

InChI Key

JXGVXCZADZNAMJ-NSHDSACASA-N

SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Carbobenzoxyproline; Benzyloxycarbonylproline; EINECS 214-557-4; N-Benzyloxycarbonylproline; Carbobenzoxy-S-proline;

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Description

The exact mass of the compound N-Benzyloxycarbonyl-L-proline is 249.1001 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Prolidase Inhibitor

N-Benzyloxycarbonyl-L-proline acts as a potent inhibitor of prolidase [1]. Prolidase is a specific enzyme classified as a peptidase, known to cleave dipeptides with a C-terminal proline or hydroxyproline residue [1]. By inhibiting prolidase activity, researchers can study its role in various biological processes, such as collagen metabolism and wound healing [1].

[1] ()

N-Benzyloxycarbonyl-L-proline (Cbz-Pro-OH) is a synthetic molecule derived from the naturally occurring amino acid L-proline. It is commonly referred to as Cbz-Pro or Z-Pro. Cbz-Pro is a valuable tool in organic chemistry, particularly in peptide synthesis [].


Molecular Structure Analysis

Cbz-Pro possesses a unique structure with several key features:

  • Carbobenzoxy (Cbz) Protecting Group: The N-terminus (amino group) of proline is attached to a benzyloxycarbonyl (Cbz) group. This Cbz group acts as a protecting group, safeguarding the amino group during peptide synthesis while allowing for controlled deprotection later [].
  • Cyclic Proline Ring: Proline has a unique cyclic structure where the nitrogen atom is incorporated into a five-membered ring. This ring structure restricts the rotational freedom of proline, influencing the conformation of peptides it is incorporated into.
  • L-Stereoisomer: Cbz-Pro is specifically the L-stereoisomer of the molecule. This chirality is crucial for its biological function and proper peptide assembly.

Chemical Reactions Analysis

Cbz-Pro is involved in several key reactions:

  • Peptide Synthesis: Cbz-Pro is a common building block for peptide synthesis. The Cbz group protects the amino group during chain elongation, and it can be selectively removed later to allow for further peptide bond formation []. Here's a simplified representation:
Cbz-Pro-OH + H-Leu-NH2 -> Cbz-Pro-Leu-NH2 + H2O (peptide bond formation)Cbz-Pro-Leu-NH2 + HBr -> H-Pro-Leu-NH2 + C6H5CH2O-Br (deprotection of N-terminus)
  • Prolidase Inhibition: Cbz-Pro acts as a potent inhibitor of prolidase, an enzyme that cleaves peptides with a C-terminal proline or hydroxyproline residue []. This inhibitory effect allows researchers to study prolidase activity and its role in various biological processes.

Physical And Chemical Properties Analysis

  • Melting Point: 128-130 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in methanol, slightly soluble in water []
  • Appearance: White crystalline powder []

Cbz-Pro's primary mechanism of action lies in its role as a peptide building block and prolidase inhibitor.

  • In Peptide Synthesis: Cbz-Pro is incorporated into a peptide chain with its Cbz group protecting the N-terminus. This allows for controlled chain assembly and prevents unwanted reactions with the amino group. Later, the Cbz group can be selectively removed to expose a free amino group for further peptide bond formation.
  • Prolidase Inhibition: Cbz-Pro structurally resembles the natural substrate of prolidase (peptides with a C-terminal proline). It binds to the enzyme's active site, preventing the cleavage of proline-containing peptides. This allows scientists to study prolidase activity and its role in collagen breakdown and other biological processes [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.7

Exact Mass

249.1001

Appearance

Solid powder

Melting Point

77.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

H2BS8M5FPP

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 3 of 6 companies with hazard statement code(s):;
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1148-11-4

Wikipedia

N-(carbobenzyloxy)-L-proline

Dates

Modify: 2023-08-15
1: Surazynski A, Miltyk W, Prokop I, Palka J. Prolidase-dependent regulation of TGF β (corrected) and TGF β receptor expressions in human skin fibroblasts. Eur J Pharmacol. 2010 Dec 15;649(1-3):115-9. doi: 10.1016/j.ejphar.2010.09.034. Epub 2010 Sep 21. PubMed PMID: 20868675.
2: Mittal S, Song X, Vig BS, Amidon GL. Proline prodrug of melphalan targeted to prolidase, a prodrug activating enzyme overexpressed in melanoma. Pharm Res. 2007 Jul;24(7):1290-8. Epub 2007 Mar 22. PubMed PMID: 17377743.
3: Lupi A, Rossi A, Vaghi P, Gallanti A, Cetta G, Forlino A. N-benzyloxycarbonyl-L-proline: an in vitro and in vivo inhibitor of prolidase. Biochim Biophys Acta. 2005 Jun 30;1744(2):157-63. Epub 2005 Apr 9. PubMed PMID: 15878628.
4: Dolenga M, Hechtman P. Cytotoxicity of carbobenzoxy-protected amino acids. In Vitro Cell Dev Biol. 1992 May;28A(5):300-2. PubMed PMID: 1597402.

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